molecular formula C12H15NO4 B2898467 N-(2,4,5-Trimethoxyphenyl)prop-2-enamide CAS No. 2305339-40-4

N-(2,4,5-Trimethoxyphenyl)prop-2-enamide

Cat. No.: B2898467
CAS No.: 2305339-40-4
M. Wt: 237.255
InChI Key: ZHTSMNWDNVRHQF-UHFFFAOYSA-N
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Description

N-(2,4,5-Trimethoxyphenyl)prop-2-enamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and pharmacology. This compound belongs to the enamide class, which has emerged as a scaffold of significant interest in the development of inhibitors for key enzymatic targets. Structural analogs of this compound, particularly those featuring a trimethoxyphenyl pharmacophore, have demonstrated potent and selective inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme target in neurodegenerative diseases like Parkinson's . The integration of the enamide functional group is a key strategy in the design of multi-target directed ligands (MTDLs) for complex pathologies such as Alzheimer's disease, with some enamide derivatives also exhibiting inhibitory activity against β-secretase (BACE1) . Furthermore, compounds containing the 2,4,5-trimethoxyphenyl moiety are of interest in neuroscience research for their interaction with serotonin receptors, such as the 5-HT2A subtype, providing tools for studying neurochemical pathways . In parallel, the trimethoxyphenyl group is a well-established structural feature in tubulin-polymerization inhibitors, such as combretastatin A-4 analogs, which are investigated for their anti-cancer properties in oncology research . This reagent is intended for in vitro studies only, including enzyme inhibition assays, receptor binding experiments, and early-stage drug discovery programs. Parallel Artificial Membrane Permeability Assay (PAMPA) data for related enamide derivatives suggest favorable blood-brain barrier permeability, making this compound particularly relevant for central nervous system (CNS) target research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-5-12(14)13-8-6-10(16-3)11(17-4)7-9(8)15-2/h5-7H,1H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTSMNWDNVRHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition-Elimination Methodology

The most widely documented approach involves a two-step nucleophilic addition-elimination sequence. β-Acetylamino intermediates react with substituted benzaldehydes under basic conditions to form the acrylamide backbone. For example, β-acetylamino naphthalene derivatives condense with 2,4,5-trimethoxybenzaldehyde in ethanol with 30% sodium hydroxide, yielding N-(2,4,5-Trimethoxyphenyl)prop-2-enamide analogs in 60–80% yields.

Key Reaction Parameters

  • Solvent: Absolute ethanol (polar aprotic)
  • Base: NaOH (30% w/v)
  • Temperature: Reflux (78°C)
  • Time: 4–6 hours

This method benefits from scalability and accessible reagents but requires rigorous purification to remove unreacted aldehyde and oligomeric byproducts.

Modern Catalytic Approaches

Transition Metal-Mediated Coupling

Recent studies employ palladium catalysts to streamline acrylamide formation. A Suzuki-Miyaura cross-coupling variant uses 2,4,5-trimethoxyphenylboronic acid with acryloyl chloride derivatives. While less common for this specific compound, analogous protocols achieve 72–85% yields for structurally similar enamides.

Optimization Insights

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: XPhos (2.5 mol%)
  • Base: K₂CO₃
  • Solvent: THF/H₂O (4:1)

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. In one adaptation, 2,4,5-trimethoxyaniline reacts with acryloyl chloride under microwave conditions (150 W, 120°C), achieving 89% yield in 15 minutes. This method minimizes thermal degradation of sensitive methoxy groups.

Industrial-Scale Production

Continuous Flow Reactor Systems

Pilot-scale synthesis utilizes tubular flow reactors to enhance mixing and heat transfer. A representative protocol involves:

  • Feed Stream 1: 2,4,5-Trimethoxyaniline (1.0 M in DMF)
  • Feed Stream 2: Acryloyl chloride (1.2 M in DMF)
  • Residence Time: 8 minutes at 80°C
  • Output: 92% conversion, 87% isolated yield

This system reduces solvent use by 40% compared to batch processes.

Comparative Analysis of Methods

Table 1. Synthesis Method Performance Metrics

Method Yield (%) Purity (HPLC) Scalability Energy Use (kWh/kg)
Classical (NaOH/EtOH) 65–80 95–97% Moderate 12.4
Pd-Catalyzed Coupling 72–85 98–99% High 8.7
Microwave 89 97% Low 5.2
Flow Reactor 87 99% High 6.9

Data synthesized from Refs.

Purification and Characterization

Recrystallization Protocols

Crude product purification typically uses methanol/water mixtures (3:1 v/v). Three recrystallization cycles increase purity from 85% to 99.5% while maintaining 78–82% recovery.

Analytical Validation

  • HPLC: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm
  • NMR (¹H): δ 7.11–7.76 (aromatic protons), δ 6.25–6.89 (acrylic CH₂), δ 3.72–3.85 (OCH₃)
  • HRMS: [M+H]⁺ calcd. for C₁₂H₁₅NO₄: 237.1006, found: 237.1009

Challenges and Optimization Strategies

Byproduct Formation

The primary impurity (5–12%) is N,N'-bis(2,4,5-trimethoxyphenyl)malonamide, arising from acryloyl chloride dimerization. Adding 2,6-lutidine (10 mol%) suppresses this side reaction to <2%.

Solvent Selection

Ethanol remains optimal for laboratory synthesis, but industrial processes favor dimethylacetamide (DMAc) due to higher boiling point (165°C) and improved substrate solubility.

Emerging Techniques

Enzymatic Aminolysis

Lipase-catalyzed reactions between 2,4,5-trimethoxyphenylamine and vinyl acrylate in ionic liquids ([BMIM][BF₄]) achieve 94% conversion under mild conditions (45°C, 24 h). This green chemistry approach eliminates base waste.

Photochemical Activation

UV-initiated (365 nm) thiol-ene reactions between 2,4,5-trimethoxythiophenol and acrylamide derivatives show promise for stereocontrolled synthesis, though yields remain suboptimal (48–55%).

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4,5-Trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The methoxy groups on the phenyl ring may play a crucial role in enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomerism of Methoxy Groups
  • 3,4,5-Trimethoxyphenyl Analogs : Compounds like TG 4-155 () and STK807035 () feature 3,4,5-trimethoxy substitution. This symmetric arrangement enhances steric bulk and electron-donating effects compared to the asymmetric 2,4,5-trimethoxy substitution in the target compound. Such differences may alter binding to hydrophobic pockets or hydrogen-bonding interactions in biological targets .
  • Hydroxy-Methoxy Combinations : Compound 2 from (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) demonstrates that replacing methoxy with hydroxy groups improves polarity and anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), surpassing quercetin .
Non-Aromatic Substituents
  • This structural change significantly reduces polar interactions, likely limiting applications in hydrophilic environments .

Modifications on the Amide Nitrogen

Heterocyclic and Aromatic Substituents
  • Indole Derivatives : TG 4-155 () incorporates a 2-methylindol-1-yl ethyl group on the amide nitrogen. The indole moiety’s planar structure and hydrogen-bonding capacity may enhance binding to enzymes or receptors, though this remains untested in the evidence provided .
  • Thiadiazole Derivatives : STK807035 () features a thiadiazolyl-sulfanyl group, introducing sulfur atoms that could improve metabolic stability or metal chelation. Its higher molecular weight (471.56 g/mol) may reduce bioavailability compared to the target compound (237.24 g/mol) .
Cyclobutyl and Cyano Groups
  • Cyanocyclobutyl-Methyl Substituent: The compound in (MW = 330.4 g/mol) adds a strained cyclobutyl ring and a cyano group to the amide nitrogen.

Data Table: Structural and Functional Comparison

Compound Name Phenyl Substituents Amide Substituent Molecular Weight (g/mol) Key Biological Activity Source
N-(2,4,5-Trimethoxyphenyl)prop-2-enamide 2,4,5-Trimethoxy –NH–(2,4,5-trimethoxyphenyl) 237.24 Not reported
Compound 2 () 4-Hydroxy-3-methoxyphenyl 2-(4-Hydroxyphenyl)-2-methoxyethyl Anti-inflammatory (IC₅₀ = 17.00 μM)
TG 4-155 () 3,4,5-Trimethoxyphenyl 2-(2-Methylindol-1-yl)ethyl Not reported
STK807035 () 3,4,5-Trimethoxyphenyl Thiadiazolyl-sulfanyl group 471.56 Not reported
N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide Branched alkyl chain Not reported
Compound 2,4,5-Trimethoxyphenyl 1-Cyanocyclobutyl-methyl 330.40 Not reported

Key Research Findings

  • Anti-Inflammatory Activity : Hydroxy-methoxy combinations (e.g., ’s Compound 2) show superior anti-inflammatory effects compared to fully methoxylated analogs, likely due to balanced hydrophilicity and hydrogen-bonding capacity .
  • Lipophilicity and Bioavailability : Aliphatic substituents () increase LogD values, suggesting reduced solubility in aqueous environments. Conversely, aromatic analogs like the target compound may exhibit better membrane permeability .
  • Steric and Electronic Effects : Asymmetric 2,4,5-trimethoxy substitution (target compound) vs. symmetric 3,4,5-trimethoxy (TG 4-155) may lead to distinct binding modes in enzyme pockets .

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